A Technical Guide to Sesamoside: Chemical Structure, Biological Activity, and Experimental Protocols
A Technical Guide to Sesamoside: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesamoside is an iridoid glycoside that has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from medicinal plants such as Lamiophlomis rotata and Phlomoides younghushandii, this compound has demonstrated notable anti-inflammatory, analgesic, and anti-hypoxic properties in preclinical studies. Its mechanism of action often involves the modulation of key signaling pathways implicated in inflammation and cellular stress responses. This technical guide provides a comprehensive overview of the chemical structure of Sesamoside, a summary of its biological activities with available quantitative data, and detailed experimental protocols for its isolation, characterization, and biological evaluation.
Chemical Structure and Properties
Sesamoside is characterized by a complex iridoid core structure linked to a glucose moiety. Its systematic chemical identification is crucial for standardization and further research.
| Property | Data | Reference |
| IUPAC Name | methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate | [1] |
| Molecular Formula | C₁₇H₂₄O₁₂ | [2] |
| Molecular Weight | 420.37 g/mol | [1] |
| CAS Number | 117479-87-5 | [2] |
| Canonical SMILES | CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O | [1] |
| InChIKey | XZVXEPPPQBLGMQ-WDYLJISYSA-N | [1] |
| Chemical Family | Iridoid Glycoside | [2][3] |
Spectroscopic Data:
The structural elucidation of Sesamoside has been confirmed through various spectroscopic techniques. The 13C NMR spectral data is available in public databases, providing a reference for the identification of this compound.[1]
Biological Activities and Mechanisms of Action
Sesamoside exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied.
Anti-inflammatory Activity
Sesamoside has been shown to exert potent anti-inflammatory effects in various in vitro and in vivo models.[2] A key mechanism underlying this activity is the inhibition of pro-inflammatory signaling pathways.
Signaling Pathway: NF-κB/MAPK
In a model of septic shock induced by lipopolysaccharide (LPS), Sesamoside was found to inhibit the NF-κB/MAPK signaling pathway. This inhibition leads to a reduction in the production of several pro-inflammatory cytokines.[4]
Figure 1. Sesamoside's inhibition of the NF-κB/MAPK signaling pathway.
Quantitative Data on Anti-inflammatory Effects:
| Assay | Model | Treatment | Result | Reference |
| Cytotoxicity | RAW 264.7 Macrophages | Sesamoside | IC₅₀: 246.4 µM | [4] |
| Cytokine Production | LPS-stimulated RAW 264.7 cells | Sesamoside | Dose-dependent reduction of TNF-α, IL-6, IL-1β, iNOS, and NO | [4] |
| In vivo Sepsis Model | LPS-induced septic shock in mice | Sesamoside | Significant reduction in pro-inflammatory cytokines in spleen tissue | [4] |
Analgesic Activity
The iridoid glycosides from Lamiophlomis rotata, including Sesamoside, have been traditionally used for pain relief.[2] Experimental studies have confirmed the antinociceptive properties of extracts containing these compounds.
Anti-hypoxic and Neuroprotective Effects
Recent studies have explored the potential of Sesamoside in mitigating the effects of hypoxia. Network pharmacology approaches have suggested that its anti-hypoxic mechanism may involve the regulation of inflammatory and metabolic pathways. While direct neuroprotective studies on Sesamoside are emerging, related compounds from sesame have shown promise in protecting against neuronal damage.
Experimental Protocols
This section provides an overview of methodologies for the isolation, purification, and biological evaluation of Sesamoside.
Isolation and Purification of Sesamoside
Sesamoside is typically isolated from the dried aerial parts or rhizomes of Lamiophlomis rotata.
Workflow for Isolation and Purification:
Figure 2. General workflow for the isolation and purification of Sesamoside.
Detailed Protocol Outline:
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Extraction: The powdered plant material is extracted with a suitable solvent, typically 70-80% ethanol or methanol, at room temperature for an extended period.[5]
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Preliminary Purification: The resulting crude extract is subjected to column chromatography using macroporous adsorbent resins or silica gel to separate fractions based on polarity.[5]
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Fine Purification: Fractions enriched with iridoid glycosides are further purified using preparative high-performance liquid chromatography (HPLC) to isolate pure Sesamoside.[6]
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Structural Characterization: The purity and structure of the isolated compound are confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1][7]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of Sesamoside on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.
Methodology:
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Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
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Cell Viability Assay: A preliminary MTT or CCK-8 assay is performed to determine the non-toxic concentration range of Sesamoside.
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NO Production Assay:
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Cells are seeded in 96-well plates and allowed to adhere.
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Cells are pre-treated with various concentrations of Sesamoside for 1-2 hours.
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Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
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After 24 hours of incubation, the supernatant is collected.
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The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
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Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of Sesamoside by measuring its ability to reduce pain-induced abdominal constrictions.
Methodology:
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Animal Model: Male Swiss albino mice are used and fasted overnight with free access to water.
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Drug Administration: Animals are divided into groups and orally or intraperitoneally administered with vehicle, a standard analgesic drug (e.g., aspirin), or different doses of Sesamoside.
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Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.
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Observation: The number of abdominal writhes (stretching of the hind limbs and contraction of the abdominal muscles) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
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Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Conclusion
Sesamoside is a promising natural compound with well-documented anti-inflammatory properties and emerging evidence for its analgesic and anti-hypoxic activities. Its mechanism of action, particularly the inhibition of the NF-κB/MAPK pathway, provides a solid foundation for its potential therapeutic applications. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the pharmacological profile of Sesamoside and explore its potential as a lead compound in drug development programs. Further studies are warranted to fully elucidate its mechanisms of action in different disease models and to establish its safety and efficacy in clinical settings.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01050B [pubs.rsc.org]
- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The total iridoid glycoside extract of Lamiophlomis rotata Kudo induces M2 macrophage polarization to accelerate wound healing by RAS/ p38 MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of hemostatic ingredients from Lamiophlomis rotata (Benth.) Kudo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
